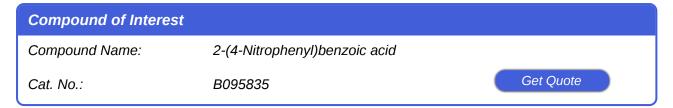


A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025



Introduction

2-(4-Nitrophenyl)benzoic acid (CAS No. 18211-41-1) is a biaryl carboxylic acid of significant interest in synthetic and medicinal chemistry. Its structure, featuring a nitro-substituted phenyl ring linked to a benzoic acid moiety, provides two distinct and versatile functional groups for a wide array of chemical transformations. The biphenyl-2-carboxylic acid framework is recognized as a "privileged structure" in drug discovery, as this scaffold is capable of binding to multiple biological targets.[1] This technical guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Detailed experimental data for the primary physical properties of **2-(4-nitrophenyl)benzoic acid** are not extensively reported in the available literature. However, its fundamental identifiers are well-established.



Property	Value	Reference
CAS Number	18211-41-1	[1]
Molecular Formula	C13H9NO4	
Molecular Weight	243.21 g/mol	[1]
InChI Key	IVKKQTQLZURECG- UHFFFAOYSA-N	[1]
Melting Point	Data not available	
Boiling Point	Data not available	-
Solubility	Data not available	-

Spectroscopic Analysis

While specific spectra for this compound are not readily available, its structural features allow for the prediction of key spectroscopic signatures based on analogous compounds.

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Technique	Expected Features
¹ H NMR	- Aromatic Protons: Complex multiplets in the aromatic region (approx. δ 7.4-8.4 ppm). The protons on the nitrophenyl ring would likely appear as two distinct doublets (an AA'BB' system) due to the strong electron-withdrawing effect of the nitro group. The protons on the benzoic acid ring would show more complex splitting patterns Carboxylic Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may not be observed depending on the solvent and concentration.
¹³ C NMR	- Carbonyl Carbon: A signal for the carboxylic acid carbon (C=O) typically appears in the δ 165-175 ppm range Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon attached to the nitro group (C-NO2) would be significantly downfield, while the quaternary carbons of the biaryl linkage would also be distinct.
IR Spectroscopy	- O-H Stretch: A very broad absorption band from the carboxylic acid hydroxyl group, typically in the 2500-3300 cm ⁻¹ range C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm ⁻¹ N-O Stretch (NO ₂): Two strong, characteristic absorptions for the nitro group: an asymmetric stretch around 1510-1550 cm ⁻¹ and a symmetric stretch around 1340-1380 cm ⁻¹ C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm ⁻¹ region.
Mass Spectrometry	- Molecular Ion (M+): A peak corresponding to the molecular weight (m/z = 243.21) Fragmentation: Characteristic fragmentation patterns would include the loss of -OH (m/z =



226), -COOH (m/z = 198), and -NO₂ (m/z = 197).

Chemical Reactivity and Key Transformations

The dual functionality of **2-(4-nitrophenyl)benzoic acid** allows for selective modifications at either the nitro group or the carboxylic acid group.

Reduction of the Nitro Group

A common and synthetically useful transformation is the reduction of the nitro group to a primary amine, yielding 2-(4-aminophenyl)benzoic acid. This reaction opens pathways to further derivatization, such as amide or sulfonamide formation. Common reducing agents include:

- Catalytic hydrogenation with Palladium on carbon (Pd/C) and a hydrogen source.[1]
- Tin(II) chloride (SnCl₂) in the presence of a strong acid.[1]
- Iron (Fe) powder in an acidic medium like acetic acid or dilute HCl.[1]

Figure 1. Reduction of the nitro group to form an amino derivative.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of derivatives, such as esters and amides. These reactions are fundamental for modifying the compound's physicochemical properties.

- Esterification: Can be achieved by reacting with an alcohol under acidic conditions (e.g., Fischer esterification).
- Amidation: A more efficient route involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide with high efficiency.[1] Direct coupling with an amine using a coupling agent like dicyclohexylcarbodiimide (DCC) is also a common method.[1]



Figure 2. General reactivity of the carboxylic acid functional group.

Synthetic Methodologies

The key challenge in synthesizing **2-(4-nitrophenyl)benzoic acid** is the formation of the C-C bond between the two aromatic rings.

Classical Route: Ullmann Condensation

The Ullmann reaction is a classic method for forming biaryl compounds, involving the coppercatalyzed coupling of two aryl halides at high temperatures.[1][2] While effective, this method often requires harsh conditions and stoichiometric amounts of copper.

- To a dry flask, add 2-iodobenzoic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.2 eq), potassium carbonate (2.5 eq), and copper powder (2.0 eq).
- The flask is flushed with an inert gas (e.g., Nitrogen or Argon).
- High-boiling point solvent such as DMF or nitrobenzene is added, and the mixture is heated to 180-200 °C with vigorous stirring for 12-24 hours.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered to remove copper salts.
- The filtrate is washed with dilute HCl to remove basic impurities and then with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield 2-(4-nitrophenyl)benzoic acid.

Figure 3. Workflow for a representative Ullmann condensation synthesis.

Modern Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a more modern and versatile method that utilizes a palladium catalyst to couple an aryl halide with an arylboronic acid in the presence of a base.[3]



This reaction typically proceeds under milder conditions with higher functional group tolerance compared to the Ullmann reaction.

- In a reaction vessel, dissolve 2-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a solvent mixture (e.g., toluene/ethanol/water or dioxane/water).[4]
- Degas the solution by bubbling an inert gas (e.g., Argon) through it for 15-20 minutes.
- Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
 (0.01-0.05 eq).
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (4-12 hours).
- After cooling, acidify the mixture with dilute HCl to protonate the product.
- Extract the product into an organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter, concentrate the solvent, and purify the crude solid by column chromatography or recrystallization.

Figure 4. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

2-(4-Nitrophenyl)benzoic acid is primarily used as a versatile intermediate in organic synthesis.

Pharmaceutical Synthesis: The core structure is a key component in the synthesis of more
complex molecules with potential biological activity. The related 2-(4-methylphenyl)benzoic
acid, for example, is a crucial intermediate in the industrial synthesis of "Sartans," a major
class of antihypertensive drugs.[1] The ability to reduce the nitro group to an amine allows for
its use as a scaffold to build diverse molecular libraries for drug screening.



- Dye and Pigment Industry: Aromatic nitro compounds are foundational in the production of dyes. The chromophoric properties of the nitrophenyl group can be utilized in the synthesis of various colorants.
- Materials Science: The electronic properties imparted by the electron-withdrawing nitro group
 make this and similar molecules candidates for the design of functional materials with
 specific optical or electronic characteristics.

Conclusion

2-(4-Nitrophenyl)benzoic acid is a valuable chemical building block characterized by its dual functionality. While detailed physical property data is sparse, its chemical reactivity is well-understood and predictable. The ability to selectively manipulate both the carboxylic acid and the nitro group, combined with robust modern synthetic routes like the Suzuki-Miyaura coupling, ensures its continued importance as an intermediate in the development of pharmaceuticals, dyes, and advanced materials.

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- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095835#2-4-nitrophenyl-benzoic-acid-chemical-properties]

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